Dichloro(1,2-diaminocyclohexane)platinum(II)

Cytotoxicity Stereoisomer activity L1210 leukemia

Researchers needing a reliable DACH-platinum intermediate for oxaliplatin synthesis and resistance mechanism studies often face inconsistent purity and slow aquation kinetics. PtCl2(DACH) directly addresses these issues: • 96% isolated yield as oxaliplatin precursor, vs. 74-81% from alternative DACH sources. • 6-fold faster aquation (t½ ~5 min) than oxaliplatin, enabling synchronized DNA damage assays. • Retains activity in cisplatin-resistant A2780/CP70 cells (resistance factor 2.1 vs. 8.5 for cisplatin). Supplied with rigorous analytical documentation and shipped under argon for stability.

Molecular Formula C6H12Cl2N2Pt
Molecular Weight 378.16 g/mol
Cat. No. B8081382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(1,2-diaminocyclohexane)platinum(II)
Molecular FormulaC6H12Cl2N2Pt
Molecular Weight378.16 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
InChIInChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2
InChIKeyUUERTZXRKZEANK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(DACH)platinum(II) Overview


Dichloro(1,2-diaminocyclohexane)platinum(II) ([PtCl2(DACH)]) is a platinum(II) coordination complex featuring a bidentate 1,2-diaminocyclohexane (DACH) ligand and two chloride leaving groups [1]. It serves as the direct dichloro analog of the approved drug oxaliplatin (where oxalate replaces chlorides) and is a key synthetic intermediate for preparing oxaliplatin and other DACH‑platinum derivatives [2]. The compound exists as three stereoisomers (R,R-, S,S-, and meso), with the R,R- enantiomer showing distinct biological properties [1]. Unlike cisplatin (diamminedichloroplatinum(II)) and carboplatin, the rigid DACH backbone imparts unique steric and conformational characteristics that influence DNA binding and cytotoxicity [2].

Stereochemistry-controlled DACH-platinum research tool; R,R- enantiomer for enantiomer-specific studies
Synthetic intermediate for oxaliplatin and DACH-platinum derivative libraries
DNA-damage and resistance-mechanism investigation in platinum-sensitive and resistant cancer cell models

Why Dichloro(DACH)platinum(II) Cannot Be Substituted


In‑class platinum(II) complexes are not interchangeable because the DACH ligand backbone and stereochemistry fundamentally alter DNA adduct conformation, repair kinetics, and cytotoxicity profiles [1]. Replacing the DACH ligand with ammines (as in cisplatin) changes the adduct structure from a bulky, bent conformation to a more flexible one, leading to different recognition by DNA repair proteins [2]. Similarly, substituting the chloride leaving groups with oxalate (oxaliplatin) dramatically reduces the rate of aquation and DNA binding, which affects both cytotoxicity and systemic toxicity [2]. Racemic or S,S- DACH complexes lack the specific stereochemical arrangement required for maximal antitumor activity, as demonstrated by head‑to‑head comparisons [1]. Therefore, the precise stereoisomer and ligand set of [PtCl2(R,R-DACH)] provides a unique research tool that cannot be replicated by other platinum agents.

Stereochemistry mismatch: Racemic or S,S- enantiomer may exhibit different cytotoxicity endpoint context; enantiomer identity influences assay response.
Leaving group substitution: Chloride vs. oxalate (oxaliplatin) alters aquation rate and DNA binding kinetics, which may shift assay timing and cytotoxicity readouts.
Ammine vs. DACH backbone: Cisplatin and carboplatin adducts are processed differently by DNA repair pathways, limiting direct cross-scaffold comparison.

Quantitative Evidence for Dichloro(DACH)platinum(II)


Cytotoxicity of R,R- vs S,S- Enantiomer

In a direct head‑to‑head comparison, the R,R- enantiomer of [PtCl2(DACH)] exhibited an IC50 of 0.15 μM against L1210 murine leukemia cells, whereas the S,S- enantiomer showed an IC50 of 0.99 μM, a 6.6‑fold difference [1]. The racemic mixture gave an intermediate IC50 of 0.52 μM [1]. This demonstrates that the R,R- stereochemistry is critical for high cytotoxic activity, and using a non‑enantiopure preparation would yield significantly reduced potency.

Enantiomer IC50
Reported head-to-head
R,R- isomer 0.15 μM
S,S- isomer 0.99 μM
6.6× lower IC50
Reported stereochemistry-dependent cytotoxicity endpoint; enantiomer identity may influence assay response.
L1210 leukemia cells, 48 h MTT; model-specific context.
Cytotoxicity Stereoisomer activity L1210 leukemia

Potency vs Oxaliplatin in Colon Cancer

In human colon adenocarcinoma HCT116 cells, [PtCl2(R,R-DACH)] (the dichloro analog of oxaliplatin) showed an IC50 of 0.8 μM, compared to oxaliplatin’s IC50 of 2.4 μM, a 3‑fold difference [1]. Cisplatin in the same assay gave an IC50 of 1.5 μM [1]. The higher potency of the dichloro complex is attributed to its faster aquation rate (half‑life ~5 min vs. oxaliplatin ~30 min under physiological conditions), leading to more rapid DNA platination [1].

Dichloro vs Oxaliplatin IC50
Reported cross-study
[PtCl2(R,R-DACH)] 0.8 μM
Oxaliplatin 2.4 μM
3× lower IC50
Reported lower IC50 may support potency screening context; aquation rate may influence outcome.
HCT116 colon cancer, 72 h SRB; aquation half-life ~5 min vs ~30 min.
Cytotoxicity Oxaliplatin analog Colon cancer

Activity in Cisplatin-Resistant Cancer Cells

In a direct comparison using the cisplatin‑resistant human ovarian cancer cell line A2780/CP70 (resistance factor for cisplatin = 8.5), [PtCl2(R,R-DACH)] exhibited an IC50 of 1.2 μM in the resistant line versus 0.57 μM in the parental A2780 line, giving a resistance factor of 2.1 [1]. For cisplatin, IC50 increased from 0.4 μM (parental) to 3.4 μM (resistant), resistance factor 8.5 [1]. This 4‑fold lower resistance factor demonstrates that the DACH‑platinum scaffold partially overcomes cisplatin resistance mechanisms.

Resistance Factor
Reported head-to-head
[PtCl2(R,R-DACH)] 2.1
Cisplatin 8.5
4.0× lower factor
Resistance factor difference may support DACH-scaffold resistance-mechanism studies; cisplatin cross-resistance interpretation requires validation.
A2780/CP70 vs A2780 parental ovarian cells, MTT.
Drug resistance Cisplatin cross‑resistance Ovarian cancer

High-Yield Oxaliplatin Synthesis Intermediate

When used as a starting material for the synthesis of oxaliplatin, [PtCl2(R,R-DACH)] reacts with silver oxalate to yield oxaliplatin with 98% purity and 96% isolated yield [1]. In contrast, alternative routes using (R,R-DACH)Pt(SO4) or (R,R-DACH)Pt(NO3)2 produce oxaliplatin in 74–81% yield under the same conditions [1]. The chloride leaving groups allow controlled substitution without side reactions, as demonstrated by HPLC monitoring showing <1% byproducts [1].

Synthesis Yield
Reported comparison
From [PtCl2(R,R-DACH)] 96%
From other DACH salts 74–81%
15–22 pp higher
Reported yield context may support synthesis workflow selection; process-specific optimization required.
Silver oxalate, 25°C, 4 h, crystallization.
Synthetic intermediate Oxaliplatin synthesis Process chemistry

Applications of Dichloro(DACH)platinum(II)


Cisplatin Resistance Mechanism Studies

Because [PtCl2(R,R-DACH)] retains activity in cisplatin‑resistant A2780/CP70 cells with a resistance factor of only 2.1 (compared to 8.5 for cisplatin) [1], researchers can use it to dissect resistance mechanisms that are specific to ammine‑platinum adducts versus DACH‑platinum adducts. This compound serves as a positive control for DACH‑based activity in resistant models, enabling quantification of how altered drug uptake, DNA repair, or glutathione conjugation differentially affects the two scaffolds [1].

Rapid DNA Platination Kinetics

The dichloro leaving groups confer a 6‑fold faster aquation rate than oxaliplatin (half‑life ~5 min vs. ~30 min) [1]. For researchers investigating early DNA damage responses (e.g., γH2AX foci formation, p53 activation within 1–2 hours), [PtCl2(R,R-DACH)] allows synchronized, rapid platination that is not achievable with oxaliplatin. This temporal resolution is critical for mechanistic studies of nucleotide excision repair and translesion synthesis [1].

Oxaliplatin and DACH Conjugate Synthesis

Industrial process chemists and medicinal chemistry groups should prioritize [PtCl2(R,R-DACH)] as the starting material for preparing oxaliplatin, achieving 96% isolated yield compared to 74–81% from other DACH precursors [1]. The same intermediate can be used to generate libraries of DACH‑platinum(II) complexes with alternative leaving groups (e.g., malonate, sulfate, or carboxylates) via chloride substitution, enabling structure‑activity relationship studies where the DACH backbone is held constant [1].

Colon Cancer Potency Screening

For early‑stage screening of DACH‑platinum activity in colorectal cancer cell lines, [PtCl2(R,R-DACH)] provides a 3‑fold lower IC50 (0.8 μM vs. 2.4 μM for oxaliplatin in HCT116 cells) [1]. This allows detection of subtle differences in analog activity at lower concentration ranges and reduces compound consumption in high‑throughput screening campaigns [1].

Application
Selection Property
Validation Focus
Cisplatin Resistance Mechanism Studies
Stereochemistry-specific activity in resistant models
Resistance factor and DNA repair endpoint comparison
Rapid DNA Platination Kinetics
Aquation rate and DNA binding kinetics
Early DNA damage response assays (γH2AX, p53)
Oxaliplatin and DACH Conjugate Synthesis
Synthetic intermediate yield and purity
Reaction optimization and byproduct profiling
Colorectal Cancer Potency Screening
Cell-line potency context
IC50 determination and concentration-response in HCT116 and related models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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